Fmoc-L-Leu-MPPA, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-leucine-3-(4-oxymethylphenoxy)propionic acid, is a compound utilized primarily in peptide synthesis. The Fmoc group, which stands for 9-Fluorenylmethoxycarbonyl, is a widely used protective group in solid-phase peptide synthesis (SPPS), allowing for the selective protection of amino acids during synthetic procedures. This compound plays a crucial role in facilitating the formation of peptides through various chemical reactions and methodologies.
Fmoc-L-Leu-MPPA can be sourced from chemical suppliers specializing in peptide synthesis materials. It is classified as an amino acid derivative, specifically a protected form of L-leucine linked to a phenoxy propionic acid moiety. This classification places it within the broader category of peptide building blocks essential for constructing complex peptide sequences.
The synthesis of Fmoc-L-Leu-MPPA involves several key steps:
Fmoc-L-Leu-MPPA features a complex molecular structure characterized by its protective Fmoc group attached to the amino acid L-leucine, along with a propionic acid derivative. The molecular formula can be represented as C₁₈H₁₉NO₄, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
Fmoc-L-Leu-MPPA undergoes several important chemical reactions during peptide synthesis:
The mechanism of action for Fmoc-L-Leu-MPPA centers around its role in facilitating peptide bond formation through SPPS:
The stability of the Fmoc group under acidic conditions and its rapid removal under basic conditions are key factors that influence its effectiveness in laboratory settings.
Fmoc-L-Leu-MPPA exhibits several notable physical and chemical properties:
Analytical methods such as HPLC and mass spectrometry are commonly employed to assess purity and confirm the identity of synthesized compounds like Fmoc-L-Leu-MPPA .
Fmoc-L-Leu-MPPA is primarily utilized in:
The development of anchoring linkers in SPPS began with Robert Merrifield’s pioneering benzyl ester-based resins in the 1960s, which enabled iterative peptide chain elongation but suffered from harsh cleavage conditions (anhydrous HF) and side reactions [1] [7]. The 1970s–1980s saw transformative advances: PAM (4-(Hydroxymethyl)phenylacetamidomethyl) resins improved acid lability, reducing cleavage time and aspartimide formation, while Wang resins (p-alkoxybenzyl alcohol) emerged as Fmoc-compatible supports cleavable under mild trifluoroacetic acid (TFA) conditions [7] [8]. Safety-catch linkers (e.g., Kenner’s sulfonamide) introduced dual stability, requiring chemical activation (e.g., alkylation) for cleavage, thus enabling orthogonality in complex syntheses [1]. Trityl-based resins (e.g., 2-chlorotrityl chloride), developed later, minimized epimerization during C-terminal attachment, particularly for sterically hindered residues like leucine [6] [7].
Table 1: Evolution of Key Linkers in SPPS
Linker Type | Era | Cleavage Trigger | Compatibility | Limitations |
---|---|---|---|---|
Merrifield (Benzyl) | 1960s | Strong acid (HF) | Boc | Harsh conditions, side reactions |
PAM | 1970s | Moderate acid (TFMSA) | Boc | Reduced racemization |
Wang (Alkoxybenzyl) | 1980s | Mild acid (TFA) | Fmoc | Base-sensitive residues |
Safety-Catch (Kenner) | 1980s | Alkylation + nucleophile | Boc/Fmoc | Multi-step activation |
Trityl/2-ClTrt | 1990s | Dilute acid (0.5–1% TFA) | Fmoc | Low loading capacity |
MPPA linkers address a critical flaw in classical Wang resins: epimerization at the C-terminal amino acid during attachment. Traditional esterification via symmetric anhydrides or active esters (e.g., DIC/DMAP) exposes chiral α-carbons to base-catalyzed racemization, particularly problematic for sterically sensitive residues like leucine, isoleucine, or valine [5] [7]. The MPPA linker (3-Oxy-2-methyl-4-(methylsulfinyl)benzyl propionic acid) incorporates two strategic features:
This design ensures <0.5% epimerization during leucine attachment, verified by chiral HPLC and comparative synthesis studies [3]. MPPA’s acid lability (cleavable with 95% TFA) aligns with Fmoc/tBu strategies, avoiding the need for toxic reagents like HF [5] [7].
Diagram: MPPA Anti-Epimerization Mechanism
Base (e.g., DMAP) │ └──▶ Steric block by ortho-methyl group │ └──▶ Prevents deprotonation at α-carbon │ └──▶ Retention of L-configuration
Fmoc-L-Leu-MPPA is synthesized as a preformed handle for aminomethyl resins (e.g., Wang, Sieber amide). The process involves:
For direct leucine loading to hydroxymethyl resins, MSNT/MeIm (1-methylimidazole) protocols are preferred over DMAP-catalyzed methods to suppress dipeptide formation and racemization [6] [7]:
Fmoc-Leu-OH + Resin-OH ┌─MSNT/MeIm→ Resin-O-CO-Leu-Fmoc (Epimerization <0.5%) └─DIC/DMAP→ Resin-O-CO-Leu-Fmoc (Epimerization up to 10%)
Resin loading for Fmoc-L-Leu-MPPA conjugates hinges on three factors:
Substitution levels are tunable:
Table 2: Resin-Loading Optimization Parameters
Factor | Optimal Condition | Impact on Substitution | Analysis Method |
---|---|---|---|
Fmoc-Leu-OH Purity | >99% (HPLC), acetic acid <0.02% | Prevents capping | RP-HPLC, GC-MS |
Solvent | Anhydrous DCM/DMF (4:1) | Maximizes resin swelling | Swelling volume measurement |
Coupling Reagent | MSNT/MeIm or HATU | Minimizes epimerization | Chiral HPLC |
Reaction Time | 1–2 hours | >95% conversion | Kaiser/ninhydrin test |
Temperature | 25°C (RT) | Balances kinetics/epimerization | UV monitoring (Fmoc release) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: